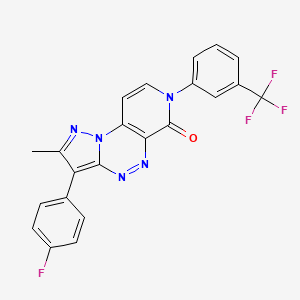![molecular formula C11H8FNO2S B15172099 2-[(3-Fluorophenyl)sulfonyl]pyridine CAS No. 950693-98-8](/img/structure/B15172099.png)
2-[(3-Fluorophenyl)sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Fluorophenyl)sulfonyl]pyridine is an organic compound that features a pyridine ring substituted with a sulfonyl group attached to a 3-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with pyridine under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-Fluorobenzenesulfonyl chloride+Pyridine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Fluorophenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide or sulfoxide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Fluorophenyl)sulfonyl]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals or specialty chemicals with desired functionalities.
Wirkmechanismus
The mechanism of action of 2-[(3-Fluorophenyl)sulfonyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Similar structure but lacks the sulfonyl group.
3-Fluorobenzenesulfonyl chloride: Precursor in the synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine.
2-[(4-Fluorophenyl)sulfonyl]pyridine: Similar structure with the fluorine atom in a different position.
Uniqueness
This compound is unique due to the presence of both the sulfonyl group and the fluorine atom, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
950693-98-8 |
|---|---|
Molekularformel |
C11H8FNO2S |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8FNO2S/c12-9-4-3-5-10(8-9)16(14,15)11-6-1-2-7-13-11/h1-8H |
InChI-Schlüssel |
XASCTPHZGQGZGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)


![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)

![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)

![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

